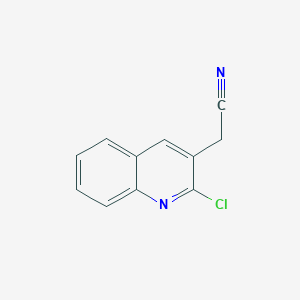

2-(2-Chloroquinolin-3-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroquinolin-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c12-11-9(5-6-13)7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEDGMFXMMMZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Chloroquinolin 3 Yl Acetonitrile and Its Precursors

Conventional Synthesis Routes from 2-Chloroquinoline-3-carbaldehyde (B1585622)

Traditional synthetic strategies predominantly rely on the Vilsmeier-Haack reaction to generate the foundational 2-chloroquinoline-3-carbaldehyde, which then undergoes condensation reactions to yield the target nitrile compound. chemijournal.comresearchgate.net

Condensation Reactions with Acetonitrile-Based Nucleophiles

The classical approach to forming the acetonitrile (B52724) moiety involves the condensation of 2-chloroquinoline-3-carbaldehyde with nucleophiles derived from acetonitrile or its derivatives. A prominent example is the Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene (B1212753) compound. semanticscholar.orgresearchgate.net In this context, 2-chloroquinoline-3-carbaldehyde reacts with compounds like ethyl cyanoacetate (B8463686) or malononitrile (B47326), which serve as acetonitrile surrogates. semanticscholar.org

The reaction between 2-chloroquinoline-3-carbaldehydes and hetarylacetonitriles, such as 1H-benzimidazol-2-ylacetonitriles, under mild conditions, results in products formed by condensation at the active methylene group. documentsdelivered.com These reactions typically proceed via an initial nucleophilic addition of the carbanion generated from the acetonitrile derivative to the carbonyl carbon of the aldehyde, followed by dehydration to form a new carbon-carbon double bond. Subsequent steps, if required, would reduce this bond or modify the structure to achieve the final saturated acetonitrile side chain.

Utilization of Specific Activating Agents and Catalysts in Condensation Processes

To enhance the efficiency and yield of condensation reactions, various activating agents and catalysts are employed. These substances facilitate either the formation of the nucleophile or the activation of the aldehyde's carbonyl group.

Lewis acids like zinc iodide (ZnI2) and zinc chloride (ZnCl2) have been utilized to catalyze these reactions. researchgate.netresearchgate.net Bases such as 1,8-diazabicycloundec-7-ene (DBU) are also effective, particularly in Knoevenagel condensations under ultrasonic irradiation. semanticscholar.org Organocatalysts, for instance L-proline, have been successfully used to mediate three-component reactions involving 2-chloroquinoline-3-carbaldehyde and active methylene compounds. semanticscholar.org

Moreover, specialized catalysts have been developed to improve reaction conditions. A supramolecular catalyst, β-cyclodextrin-SO3H, has proven effective in promoting multicomponent reactions under solvent-free conditions. rsc.orgrroij.com The use of natural surfactants derived from Acacia pods has also been reported to catalyze the formation of Schiff bases, which are intermediates in some synthetic pathways. rsc.org

| Catalyst/Agent | Reaction Type | Starting Materials | Key Advantages |

| Zinc Iodide (ZnI2) | Cyanosilylation | 2-Chloroquinoline-3-carbaldehyde, TMSCN | Excellent yields at room temperature. researchgate.net |

| L-proline | Three-component reaction | 2-Chloroquinoline-3-carbaldehyde, 1,3-dicarbonyl compound, enaminone | Catalytic, mild conditions. semanticscholar.org |

| β-cyclodextrin-SO3H | Multicomponent reaction | 2-Chloro-3-formylquinolines, anilines, 2-mercaptoacetic acid | Solvent-free, reusable catalyst, good to excellent yields. rsc.orgrroij.com |

| DBU | Knoevenagel condensation | 2-Chloroquinoline-3-carbaldehyde, ethyl cyanoacetate | Solvent-free, ultrasonic irradiation, room temperature. semanticscholar.org |

| Yttria-zirconia | Mannich-type reaction | 2-Chloroquinoline-3-carbaldehyde, aniline (B41778), acetophenone | Strong Lewis acid, efficient in aqueous acetonitrile. semanticscholar.org |

Contemporary and Optimized Synthetic Approaches

Modern synthetic chemistry emphasizes efficiency, sustainability, and simplified procedures. Recent advancements in the synthesis of 2-(2-chloroquinolin-3-yl)acetonitrile reflect these principles through the adoption of novel reagents, solvent-free conditions, and energy-efficient technologies.

Facile Synthesis via Trimethylsilyl (B98337) Cyanide (TMSCN) Reactions

A highly efficient and facile method for synthesizing quinolinyl acetonitriles involves the use of trimethylsilyl cyanide (TMSCN). researchgate.net This reagent serves as a less hazardous equivalent of hydrogen cyanide and readily reacts with aldehydes. wikipedia.org

The reaction of 2-chloroquinoline-3-carbaldehyde with TMSCN is catalyzed by zinc iodide (ZnI2) in dichloromethane (B109758) (DCM) at room temperature. This process yields an intermediate O-silylated cyanohydrin, specifically 2-(2-chloroquinolin-3-yl)-2-((trimethylsilyl)oxy)acetonitrile, with excellent yields. researchgate.net This stable intermediate can then be readily converted to the final product, this compound, by treatment with dilute hydrochloric acid. researchgate.net This two-step, one-pot procedure is advantageous due to its mild reaction conditions and high efficiency. researchgate.net

Table 2: Synthesis via TMSCN Reaction

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Intermediate Product | Final Product | Yield |

|---|

Solvent-Free Reaction Conditions and Green Chemistry Perspectives

In line with the principles of green chemistry, which advocate for minimizing waste and environmental impact, solvent-free reaction conditions have been explored for the synthesis of quinoline (B57606) derivatives. unibo.it These methods not only reduce pollution but can also lead to improved reaction rates and easier product isolation.

Solvent-free multicomponent reactions for synthesizing quinolinyl-thiazolidinones from 2-chloro-3-formylquinolines have been successfully carried out using a recyclable β-cyclodextrin-SO3H catalyst. rsc.orgrroij.com This approach provides better yields compared to reactions run in conventional solvents. rsc.org Another green technique involves the Knoevenagel condensation of 2-chloroquinoline-3-carbaldehyde with ethyl cyanoacetate under solvent-free conditions, facilitated by ultrasonic irradiation and catalyzed by DBU at room temperature. semanticscholar.org Additionally, novel aurones have been prepared by reacting 2-chloroquinoline-3-carbaldehydes with 2-chloro-1-(2,4-dihydroxyphenyl)ethan-1-one under solvent-free grinding conditions using activated barium hydroxide. researchgate.net

Microwave-Assisted and Other Energy-Efficient Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govnih.gov This technology has been applied to the synthesis of the precursor, 2-chloroquinoline-3-carbaldehyde, from acetanilides using the Vilsmeier-Haack reagent, completing the reaction in minutes. researchgate.netjmpas.com

Microwave irradiation has also been employed in the subsequent transformation of the aldehyde. For instance, the synthesis of thieno[2,3-b]quinoline derivatives through the condensation of 2-chloroquinoline-3-carbaldehyde with thioglycolic acid esters is effectively achieved under microwave conditions. semanticscholar.org The use of microwave energy represents a significant step towards more energy-efficient and rapid synthetic protocols in this area of heterocyclic chemistry. nih.gov Alongside microwave heating, ultrasonic irradiation has also been proven to be an effective energy source for promoting these syntheses, particularly under solvent-free conditions. researchgate.netsemanticscholar.org

Stereoselective Synthesis of Chiral Derivatives of this compound

The synthesis of chiral derivatives of this compound introduces a stereocenter at the carbon atom adjacent to both the quinoline ring and the nitrile group. Achieving control over the stereochemistry at this position is crucial for applications where specific enantiomers or diastereomers are required. Methodologies to achieve this stereoselectivity often rely on diastereoselective reactions or the use of chiral auxiliaries and catalysts.

A key strategy for the stereoselective synthesis of α-substituted chiral derivatives of this compound is the diastereoselective Strecker synthesis. This approach involves the reaction of the precursor, 2-chloro-3-formylquinoline, with a chiral amine to form a chiral imine intermediate. The subsequent addition of a cyanide source to this imine proceeds with facial selectivity, leading to the formation of a mixture of diastereomeric α-aminonitriles.

A notable example involves the condensation of 2-chloro-3-formylquinoline with the optically active amine, (S)-(-)-α-methylbenzylamine. researchgate.net This reaction first produces a chiral imine. The addition of cyanide to this intermediate results in the formation of (S)-2-(2-chloroquinolin-3-yl)-2-[(S)-α-methylbenzylamino]acetonitrile as a mixture of two diastereomers. researchgate.net The inherent chirality of the (S)-α-methylbenzylamine group directs the incoming cyanide nucleophile, resulting in a preferential, though not exclusive, formation of one diastereomer over the other. The synthesis yielded a yellow solid containing both diastereomers. researchgate.net

This method demonstrates a practical approach to introducing chirality, where the diastereomeric products can potentially be separated by techniques such as chromatography to isolate the desired stereoisomer.

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org

In the context of synthesizing chiral derivatives of this compound, the Strecker reaction again provides a relevant framework. The methodology described by Belfaitah et al. employs (S)-(-)-α-methylbenzylamine not just as a reactant but as a chiral auxiliary to guide the stereoselective addition of cyanide. researchgate.net

The key steps are:

Formation of a Chiral Intermediate : 2-Chloro-3-formylquinoline is reacted with the chiral amine (auxiliary) to form a chiral Schiff base (imine).

Diastereoselective Cyanide Addition : The addition of cyanide to the C=N bond of the imine is influenced by the stereocenter on the α-methylbenzyl group. This steric hindrance favors the attack of the cyanide ion from the less hindered face, leading to the formation of two diastereomers in unequal amounts. researchgate.net

Product Formation : The reaction yields (S)-2-(2-chloroquinolin-3-yl)-2-[(S)-α-methylbenzylamino]acetonitrile. researchgate.net

The effectiveness of this chiral auxiliary-controlled methodology is summarized in the table below, based on the reported synthesis.

Table 1: Chiral Auxiliary-Controlled Synthesis of a this compound Derivative

| Precursor | Chiral Auxiliary | Reagent | Product | Yield | Stereochemical Outcome |

|---|---|---|---|---|---|

| 2-Chloro-3-formylquinoline | (S)-(-)-α-Methylbenzylamine | Cyanide Source | (S)-2-(2-Chloroquinolin-3-yl)-2-[(S)-α-methylbenzylamino]acetonitrile | 84% | Mixture of two diastereoisomers |

Data sourced from Belfaitah et al. (2006). researchgate.net

While this specific example relies on a chiral auxiliary, the broader field of asymmetric synthesis suggests that chiral catalysts could also be employed for this transformation. Catalytic asymmetric Strecker reactions, using chiral metal complexes or organocatalysts, are known to produce enantioenriched α-aminonitriles from various aldehydes and imines. nih.gov However, specific applications of such chiral catalysts for the direct asymmetric synthesis of this compound derivatives are not extensively detailed in the reviewed literature.

Chemical Reactivity and Transformation Studies of 2 2 Chloroquinolin 3 Yl Acetonitrile

Reactivity of the Chloro Substituent on the Quinoline (B57606) Ring

The chlorine atom at the C2 position of the quinoline ring is a key site for chemical modification, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

The C2 position of the quinoline nucleus is electron-deficient, which facilitates the displacement of the chloro group by various nucleophiles. researchgate.net This reactivity is a cornerstone for introducing diverse functional groups onto the quinoline scaffold. Reactions of 2-chloroquinolines with nucleophiles such as amines, thiols, and alkoxides proceed via a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.netnih.gov The generally accepted mechanism involves the initial attack of the nucleophile on the C2 carbon to form a tetrahedral intermediate, known as a Meisenheimer complex, followed by the departure of the chloride ion to restore aromaticity. researchgate.net

Studies on the analogous 2-chloroquinoline-3-carbaldehyde (B1585622) have shown that this position readily reacts with a wide range of nucleophiles. For instance, treatment with sodium azide (B81097) can lead to the formation of a tetrazolo[1,5-a]quinoline (B14009986) system through an initial SNAr reaction followed by intramolecular cyclization. nih.gov Similarly, reactions with various primary and secondary amines, such as morpholine (B109124) and piperidine, lead to the corresponding 2-aminoquinoline (B145021) derivatives. nih.govnewsama.com Thiolates and alkoxides also effectively displace the chloro group to yield 2-thioether and 2-ether substituted quinolines, respectively. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on 2-Chloroquinoline (B121035) Derivatives

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amine | Morpholine | 2-Morpholinoquinoline | nih.gov |

| Azide Ion | Sodium Azide (NaN₃) | Tetrazolo[1,5-a]quinoline | nih.gov |

| Thiolate | Alkylthiol | 2-(Alkylthio)quinoline | researchgate.net |

| Triazole | 1,2,4-Triazole | 2-(1H-1,2,4-triazol-1-yl)quinoline | researchgate.net |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C2 position of the quinoline ring, significantly expanding the molecular complexity and diversity of accessible derivatives. The primary reactions utilized are the Suzuki, Sonogashira, and Heck couplings. nih.govresearchgate.netnih.gov

Suzuki Coupling: The Suzuki reaction involves the coupling of the 2-chloroquinoline moiety with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is highly efficient for creating C(sp²)–C(sp²) bonds, enabling the synthesis of 2-aryl or 2-vinyl quinoline derivatives. nih.govnih.gov The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling reaction is used to form a C(sp²)–C(sp) bond by reacting the 2-chloroquinoline with a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper salts in the presence of a base. wikipedia.orglibretexts.org The process allows for the direct introduction of an alkynyl group at the C2 position, a valuable synthon for further transformations. researchgate.netresearchgate.net The regioselectivity of this reaction is high; in dihalogenated quinolines, the more reactive halide, such as iodide, will typically react before the chloride. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the 2-chloroquinoline with an alkene to form a new C-C bond, resulting in a substituted alkene product. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org It proceeds through oxidative addition of the palladium catalyst to the C-Cl bond, followed by alkene insertion and β-hydride elimination. nih.govorganic-chemistry.org This method is particularly useful for introducing vinyl substituents onto the quinoline core.

Table 2: Overview of Cross-Coupling Reactions on 2-Chloroquinolines

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | C(sp²)–C(sp²) | 2-Aryl/Vinyl-quinolines |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Base (e.g., NEt₃) | C(sp²)–C(sp) | 2-Alkynyl-quinolines |

| Heck Reaction | Alkene | Pd(OAc)₂ + Ligand + Base | C(sp²)–C(sp²) | 2-Vinyl-quinolines |

Transformations Involving the Acetonitrile (B52724) Group

The acetonitrile group in 2-(2-chloroquinolin-3-yl)acetonitrile is a versatile functional handle for a variety of chemical transformations. The presence of an α-methylene group renders the adjacent protons acidic, making it a substrate for condensation reactions. The nitrile functionality itself is a precursor for various nitrogen-containing heterocycles through cyclization pathways.

The active methylene (B1212753) group of the acetonitrile moiety can participate in Knoevenagel-type condensation reactions with aldehydes and ketones. In these base-catalyzed reactions, the methylene group is deprotonated to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields an α,β-unsaturated nitrile derivative.

Studies on the interaction of 2-chloroquinoline-3-carbaldehydes with various hetarylacetonitriles have demonstrated that condensation at the active methylene group occurs under mild conditions. documentsdelivered.comosi.lv Reversing the roles of the functional groups, this compound is expected to react similarly with various aldehydes, such as benzaldehyde (B42025) or other aromatic and aliphatic aldehydes, to produce 2-(2-chloroquinolin-3-yl)-3-substituted-acrylonitriles. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.

The nitrile group is a key functional group for the construction of fused heterocyclic rings. Through various chemical transformations, it can be incorporated into new ring systems, leading to polycyclic aromatic compounds with potential biological activities.

One common strategy involves the initial reaction of the nitrile with a binucleophilic reagent. For example, reaction with hydrazine (B178648) hydrate (B1144303) could lead to the formation of pyrazolo[3,4-b]quinolines after initial addition to the nitrile and subsequent intramolecular cyclization involving displacement of the C2-chloro substituent. nih.gov Similarly, multicomponent reactions involving the acetonitrile group can lead to complex fused systems like benzo[b] nih.govorganic-chemistry.orgnaphthyridines. semanticscholar.org The interaction of the parent compound with reagents like hydroxylamine (B1172632) or amidines opens pathways to various five- and six-membered heterocyclic rings fused to the quinoline core. nih.govnewsama.comias.ac.in

The synthesis of 1,2,4-oxadiazole (B8745197) derivatives from a nitrile precursor is a well-established multi-step process. nih.gov This transformation applied to this compound would involve a sequence of reactions starting with the conversion of the nitrile group into an amidoxime (B1450833). organic-chemistry.orgias.ac.in

The synthetic pathway proceeds as follows:

Amidoxime Formation: The nitrile is treated with hydroxylamine (NH₂OH), typically generated from hydroxylamine hydrochloride, to form the corresponding amidoxime, N'-hydroxy-2-(2-chloroquinolin-3-yl)acetamidine. rsc.org

O-Acylation: The resulting amidoxime is then acylated with an acylating agent, such as a carboxylic acid (often activated with a coupling agent), an acid chloride, or an anhydride. ias.ac.innih.gov This step forms an O-acyl amidoxime intermediate.

Cyclodehydration: The O-acyl amidoxime intermediate undergoes intramolecular cyclization with the elimination of a water molecule, a process often promoted by heating or treatment with a dehydrating agent, to yield the final 3,5-disubstituted 1,2,4-oxadiazole. nih.govrsc.org The substituent at the 5-position of the oxadiazole ring is derived from the acylating agent used in the second step.

This sequence provides a modular approach to a library of 5-substituted-3-((2-chloroquinolin-3-yl)methyl)-1,2,4-oxadiazole derivatives.

Cyclization Reactions Leading to Fused Heterocycles

Synthesis of Thiazolidinone Frameworks

The 2-chloroquinoline scaffold, a core component of this compound, has been utilized in the synthesis of thiazolidinone derivatives. Although direct use of the acetonitrile derivative is not widely reported, the closely related 2-chloroquinoline-3-carbaldehyde readily undergoes a one-pot, three-component reaction with aromatic amines and thioglycolic acid to yield 2-(2-chloroquinolin-3-yl)-3-arylthiazolidin-4-ones. nih.gov This reaction proceeds through the initial formation of a Schiff base between the aldehyde and the amine, followed by cyclization with thioglycolic acid.

A study by Shelke et al. demonstrated the synthesis of a series of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-ones using β-cyclodextrin-SO3H as a catalyst under solvent-free conditions. rroij.com This environmentally benign approach provides good to excellent yields of the desired products. The reaction involves the condensation of a substituted 2-chloroquinoline-3-carbaldehyde, a substituted aniline (B41778), and thioglycolic acid.

Table 1: Synthesis of 2-(2-Chloroquinolin-3-yl)-3-arylthiazolidin-4-one Derivatives

| Entry | R in Quinoline | R' in Aniline | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | H | 2-(2-chloroquinolin-3-yl)-3-phenylthiazolidin-4-one | 92 |

| 2 | 6-CH3 | 4-Cl | 2-(2-chloro-6-methylquinolin-3-yl)-3-(4-chlorophenyl)thiazolidin-4-one | 95 |

| 3 | 8-CH3 | 4-OCH3 | 2-(2-chloro-8-methylquinolin-3-yl)-3-(4-methoxyphenyl)thiazolidin-4-one | 90 |

Data sourced from Shelke et al. rroij.com

The nitrile group of this compound could potentially be hydrolyzed to the corresponding carboxylic acid, which could then be used in similar multi-component reactions to generate related thiazolidinone structures.

Generation of Pyrimidine (B1678525) and Pyrazole (B372694) Systems

The versatile 2-chloroquinoline core is also a precursor for the synthesis of fused pyrimidine and pyrazole systems. While direct cyclization reactions starting from this compound to form simple pyrimidine or pyrazole rings are not extensively documented, related derivatives have been shown to participate in such transformations.

For instance, 2-chloroquinoline-3-carbaldehyde can be used in a four-component reaction to synthesize pyrano[2,3-c]pyrazole derivatives. In a study, the reaction of ethyl acetoacetate, hydrazine hydrate, an aryl aldehyde (such as 2-chloroquinoline-3-carbaldehyde), and malononitrile (B47326) in the presence of an organocatalyst yielded 6-amino-4-(2-chloroquinolin-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. researchgate.net This demonstrates the utility of the 2-chloroquinoline moiety in constructing complex heterocyclic systems that include a pyrazole ring.

The synthesis of pyrimidine derivatives is often achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea. bu.edu.eg The acetonitrile group in this compound, upon activation or transformation, could potentially serve as a synthon for the construction of a pyrimidine ring.

Intramolecular Cyclization to Novel Ring Systems

The presence of the reactive chloro group at the 2-position of the quinoline ring and the nucleophilic potential of the nitrogen atom in the quinoline ring or a suitably positioned side chain allows for intramolecular cyclization reactions, leading to the formation of novel fused ring systems.

A study on the interaction of 2-chloroquinoline-3-carbaldehydes with 1H-benzimidazol-2-ylacetonitriles demonstrated that under forcing conditions, an intramolecular nucleophilic substitution of the chlorine atom occurs. osi.lv This leads to the formation of cyclic ionic compounds, which can be subsequently dealkylated. This suggests that the 2-chloroquinolin-3-yl moiety is predisposed to intramolecular cyclization, a reaction pathway that could be explored for this compound and its derivatives to generate novel polycyclic aromatic systems.

Multi-Component Reactions (MCRs) Involving this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. windows.net The 2-chloroquinoline scaffold has been successfully employed in various MCRs. For example, 2-chloro-3-formylquinolines have been used in a three-component reaction with an active methylene compound and 3-(pyridine-3-ylamino)cyclohex-2-enone to synthesize quinoline-pyridine hybrids. nih.gov

Another example is the four-component synthesis of quinoline-coumarin hybrids from coumarin-3-carboxylic acid, 2-chloroquinoline-3-carbaldehydes, an aniline derivative, and an aliphatic isocyanide. nih.gov

While these examples utilize the aldehyde precursor, they highlight the potential of the 2-chloroquinoline framework to participate in MCRs. It is conceivable that this compound could be a component in similar MCRs, where the active methylene group of the acetonitrile moiety could participate in Knoevenagel-type condensations or other initial steps of an MCR cascade.

Functional Group Interconversions on the Acetonitrile and Quinoline Moieties

The functional groups present in this compound, namely the nitrile and the chloro groups, are amenable to a variety of interconversions, further expanding its synthetic utility.

The nitrile group can be a versatile precursor to other functionalities. For example, the reduction of the nitrile in the related 2-chloro-3-cyanoquinoline using lithium aluminum hydride (LiAlH4) affords (2-chloroquinolin-3-yl)methanamine (B3047665) in good yield. nih.gov This transformation provides an entry point to a range of amine-derived functionalities.

Furthermore, the chloro group at the C2 position of the quinoline ring is susceptible to nucleophilic substitution. This allows for the introduction of various substituents at this position. For instance, amination at the C2 position of the quinoline nucleus has been achieved by reacting a protected 2-chloro-3-formylquinoline with 4H-1,2,4-triazol-4-amine or 1H-tetrazol-5-amine in the presence of potassium carbonate. nih.gov

A facile synthesis of 2-(2-chloroquinolin-3-yl)-2-((trimethylsilyl)oxy)acetonitriles has been reported from 2-chloro-quinoline-3-carboxaldehyde using trimethylsilyl (B98337) cyanide (TMSCN) and zinc iodide (ZnI2) as a catalyst. researchgate.net These silylated quinolines can be subsequently converted to the corresponding quinolinyl acetonitriles in the presence of dilute hydrochloric acid. researchgate.net This demonstrates a functional group interconversion on the carbon atom adjacent to the quinoline ring, leading to a derivative of the target compound.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-Chloroquinoline-3-carbaldehyde |

| 2-(2-Chloroquinolin-3-yl)-3-arylthiazolidin-4-one |

| Thioglycolic acid |

| β-cyclodextrin-SO3H |

| 2-((Substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one |

| 6-Amino-4-(2-chloroquinolin-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

| Ethyl acetoacetate |

| Hydrazine hydrate |

| Malononitrile |

| 1H-Benzimidazol-2-ylacetonitrile |

| 3-(Pyridine-3-ylamino)cyclohex-2-enone |

| Coumarin-3-carboxylic acid |

| (2-Chloroquinolin-3-yl)methanamine |

| Lithium aluminum hydride |

| 4H-1,2,4-triazol-4-amine |

| 1H-Tetrazol-5-amine |

| 2-(2-Chloroquinolin-3-yl)-2-((trimethylsilyl)oxy)acetonitrile |

| Trimethylsilyl cyanide |

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Pathways for Nucleophilic Additions

The primary site for nucleophilic attack on the 2-(2-chloroquinolin-3-yl)acetonitrile molecule is the C2 carbon of the quinoline (B57606) ring. This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.

The generally accepted mechanism for the SNAr reaction at the C2 position proceeds via a two-step, addition-elimination pathway:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic C2 carbon, which bears the chloro leaving group. This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a resonance-stabilized tetrahedral intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the quinoline ring system, particularly onto the electronegative nitrogen atom, which helps to stabilize this intermediate.

Leaving Group Departure: In the second step, the aromaticity of the quinoline ring is restored by the expulsion of the chloride ion (Cl⁻), a good leaving group. This step is typically fast.

This pathway has been demonstrated in reactions of analogous 2-chloroquinolines with various nucleophiles, including amines and alkoxides. For instance, the amination at the C2 position of the quinoline nucleus has been achieved by heating intermediates with amines in the presence of a base like potassium carbonate, which facilitates the initial nucleophilic attack. rsc.org

Understanding Intramolecular Cyclization Mechanisms

The juxtaposition of the C2-chloro group and the C3-acetonitrile side chain provides a template for various intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. These reactions typically proceed via an intramolecular SNAr mechanism.

A key mechanistic pathway involves the generation of a nucleophilic center on the C3-side chain, which then attacks the C2 position to displace the chloride. This has been observed in related systems where reactions under forcing conditions lead to intramolecular nucleophilic substitution of the chlorine atom. osi.lv The general mechanism follows these steps:

Activation/Modification of the Side Chain: The reaction is initiated by a transformation of the acetonitrile (B52724) group or a reaction involving the adjacent methylene (B1212753) group to generate an internal nucleophile.

Intramolecular Nucleophilic Attack: The newly formed nucleophilic center on the side chain attacks the C2 carbon of the quinoline ring.

Cyclization and Aromatization: This attack forms a new ring, and the subsequent elimination of the chloride ion re-establishes the aromaticity of the quinoline system, yielding a fused heterocyclic product.

An example from a closely related aldehyde derivative illustrates this principle, where an initial condensation is followed by the elimination of an HCl molecule to afford a fused pyrrolo[3,4-b]quinolin-3-one. rsc.org In another case, the interaction of 2-chloroquinoline-3-carbaldehydes with hetarylacetonitriles under harsh conditions resulted in the formation of cyclic ionic compounds through intramolecular substitution of the chlorine atom. osi.lv These cyclic intermediates could then undergo further reactions like dealkylation. osi.lv

Catalytic Roles in Reaction Progression and Selectivity

Catalysis plays a crucial role in enhancing the rate and controlling the selectivity of reactions involving the 2-chloroquinoline (B121035) scaffold. Both acid and base catalysis, as well as catalysis by specific agents like β-cyclodextrin-SO₃H, have been explored, primarily in reactions of the analogous 2-chloroquinoline-3-carbaldehyde (B1585622). These principles are applicable to reactions of this compound.

Acid Catalysis: Acid catalysts, such as p-toluenesulfonic acid, can activate functional groups by protonation, making them more electrophilic and susceptible to nucleophilic attack. rsc.org

Base Catalysis: Bases like potassium carbonate are often employed in SNAr reactions to deprotonate the incoming nucleophile (e.g., an amine or thiol), increasing its nucleophilicity and facilitating the initial attack on the C2 carbon. rsc.org

Specific Catalysts: More complex catalysts have been used to promote multicomponent reactions. For example, β-cyclodextrin-SO₃H has been shown to be a highly effective and reusable catalyst. rroij.com Its proposed mechanism involves activating a carbonyl group by increasing its electrophilicity, which facilitates the formation of an imine intermediate. rroij.com While this compound lacks a carbonyl, such catalysts could potentially activate the nitrile group towards nucleophilic addition or facilitate other reaction steps.

The choice of catalyst can significantly influence reaction yields and conditions, often allowing for milder, solvent-free processes. rsc.orgnih.gov

| Catalyst | Reactants (Analogous Aldehyde System) | Reaction Type | Role of Catalyst | Reference |

| β-cyclodextrin-SO₃H | 2-chloro-3-formylquinolines, anilines, 2-mercaptoacetic acid | Multicomponent Reaction | Activates carbonyl group, enhances nucleophilicity of thiol | rsc.orgrroij.com |

| Zinc Chloride (ZnCl₂) | Schiff base of 2-chloroquinoline-3-carbaldehyde, thioglycolic acid | Cyclocondensation | Lewis acid catalysis, activates intermediate | nih.gov |

| p-Toluenesulfonic acid | 2-chloroquinoline-3-carbaldehydes, ethylene (B1197577) glycol | Acetal Formation | Acid catalysis, protonates carbonyl oxygen | rsc.org |

| Potassium Carbonate (K₂CO₃) | 2-chloro-3-(1,3-dioxolan-2-yl)-quinoline, amines | Nucleophilic Aromatic Substitution | Base catalysis, deprotonates amine nucleophile | rsc.org |

This table is based on data from reactions of the analogous 2-chloroquinoline-3-carbaldehyde.

Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the characterization, or at least the postulation, of key reaction intermediates. For reactions involving this compound and its analogues, several types of intermediates are considered.

Meisenheimer Complex: In SNAr reactions at the C2 position, the formation of a negatively charged, resonance-stabilized Meisenheimer intermediate is a cornerstone of the mechanistic pathway. While typically transient and difficult to isolate, its existence is supported by extensive kinetic and theoretical studies on related systems.

Imine Intermediates (Schiff Bases): In reactions that proceed via condensation, such as those involving the carbaldehyde analogue and primary amines, imine intermediates are commonly formed. rsc.orgnih.gov These intermediates are often stable enough to be isolated or can be generated in situ before subsequent reaction steps, like cyclization or reduction.

N-((2-chloroquinolin-3-yl)methylene)formamide Intermediate: In a specific cyclization reaction of 2-chloroquinoline-3-carbaldehyde with formamide, an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate was proposed. This intermediate forms through initial addition and condensation before undergoing cyclization via HCl elimination. rsc.org

Cyclic Ionic Intermediates: For intramolecular cyclizations involving nucleophilic displacement of the C2-chloro group, charged, non-aromatic cyclic intermediates are formed. These species then eliminate the chloride ion to yield the final product. In some cases, stable cyclic ionic compounds have been identified as the reaction products themselves. osi.lv

The direct observation of these intermediates is often challenging due to their high reactivity, but their presence is inferred from the final products and by analogy with well-established mechanistic paradigms.

Computational and Theoretical Studies on 2 2 Chloroquinolin 3 Yl Acetonitrile and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to analyzing the electronic structure of 2-(2-chloroquinolin-3-yl)acetonitrile derivatives. nih.gov These methods, primarily based on Density Functional Theory (DFT), allow for the detailed examination of molecular orbitals and electrostatic potential, which are key to understanding the molecule's chemical behavior. rjptonline.org

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of these orbitals and the resulting HOMO-LUMO gap are important indicators of a molecule's chemical reactivity and kinetic stability. rjptonline.orgresearchgate.net

For derivatives of this compound, FMO analysis helps in understanding intramolecular charge transfer. researchgate.net A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity. researchgate.net The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attacks. researchgate.net For instance, in related quinoline (B57606) derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO may be localized on specific substituents, indicating how the molecule will interact with other chemical species. rjptonline.org

Table 1: Frontier Molecular Orbital (FMO) Parameters for a Representative this compound Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| Energy Gap (ΔE) | 4.10 |

Note: These are representative values and can vary based on the specific derivative and the computational method used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. chemrxiv.orgchemrxiv.org This information is crucial for predicting how a molecule will interact with other molecules, particularly in biological systems. nih.gov The MEP surface provides insights into electrophilic and nucleophilic regions. nih.gov

In the case of this compound and its derivatives, MEP analysis can identify the electronegative nitrogen and chlorine atoms as potential sites for electrophilic attack, while hydrogen atoms attached to the quinoline ring may represent electropositive regions. rjptonline.org This mapping helps in understanding non-covalent interactions, which are vital for molecular recognition processes. chemrxiv.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound derivatives is essential for understanding their three-dimensional structure and flexibility. Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, allowing for the exploration of different conformational states and their relative stabilities. wvu.edu

Theoretical Predictions of Reaction Mechanisms and Transition States

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway. pku.edu.cn This is particularly useful for understanding reactions such as nucleophilic substitution at the chloro-position or reactions involving the acetonitrile (B52724) group. osi.lvnih.gov

DFT calculations can be used to locate the transition state structures and calculate the activation energies, providing a quantitative measure of the reaction's feasibility. pku.edu.cn This theoretical approach complements experimental studies by providing a detailed, atomistic view of the reaction process, which can be difficult to obtain through experimental means alone.

Spectroscopic Property Predictions (e.g., UV-Vis, NMR, IR) via Density Functional Theory (DFT)

DFT calculations are widely used to predict the spectroscopic properties of molecules, including UV-Vis, NMR, and IR spectra. researchgate.netbiointerfaceresearch.comresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. eurjchem.com

For derivatives of this compound, TD-DFT can be used to predict electronic transitions and the corresponding UV-Vis absorption spectra. rjptonline.orgresearchgate.net The calculated vibrational frequencies from DFT can be compared with experimental IR spectra to assign specific vibrational modes to different functional groups within the molecule. rjptonline.org Similarly, the GIAO (Gauge-Independent Atomic Orbital) method can be employed to calculate NMR chemical shifts, aiding in the structural elucidation of these compounds. researchgate.netresearchgate.net

Table 2: Predicted Spectroscopic Data for a this compound Derivative

| Spectrum | Predicted Value |

|---|---|

| UV-Vis (λmax) | 320 nm |

| Selected IR Frequency (C≡N stretch) | ~2250 cm⁻¹ |

| ¹H NMR Chemical Shift (Quinoline H4) | ~8.1 ppm |

| ¹³C NMR Chemical Shift (Quinoline C2) | ~150 ppm |

Note: These are representative values and are subject to variation based on the specific derivative and computational parameters.

Advanced Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-(2-Chloroquinolin-3-yl)acetonitrile by mapping the carbon and hydrogen framework. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its constituent parts.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the acetonitrile (B52724) moiety.

Quinoline Protons: The five protons on the quinoline ring system would appear in the aromatic region, typically between δ 7.5 and 8.5 ppm. The proton at the C4 position is expected to be a singlet and significantly downfield due to the anisotropic effects of the adjacent nitrogen and chloro-substituted carbon. The four protons on the benzo-fused ring (H5, H6, H7, H8) would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons.

Methylene (B1212753) Protons (-CH₂CN): A singlet corresponding to the two methylene protons would be expected in the aliphatic region, likely around δ 4.0 ppm. Its integration value would be 2H.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Quinoline Carbons: Nine distinct signals are expected for the quinoline ring carbons. The carbon bearing the chlorine atom (C2) and the carbons adjacent to the nitrogen atom (C2, C8a) would appear at the lower field end of the aromatic region.

Acetonitrile Carbons: The methylene carbon (-CH₂) would resonate in the aliphatic region, while the nitrile carbon (-C≡N) would appear further downfield, typically in the δ 115-120 ppm range.

2D-NMR: To unambiguously assign all proton and carbon signals and confirm connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal ¹H-¹H coupling correlations within the quinoline ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ||

| Quinoline Aromatic H | ~ 7.5 - 8.5 | Complex multiplets and singlets |

| Methylene (-CH₂CN) | ~ 4.0 | Singlet, 2H |

| ¹³C NMR | ||

| Quinoline Aromatic C | ~ 120 - 150 | 9 distinct signals |

| Nitrile (-C≡N) | ~ 115 - 120 | |

| Methylene (-CH₂CN) | ~ 20 - 30 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands that confirm its structure.

Nitrile Group (C≡N): A sharp, medium-intensity absorption band is expected in the range of 2260-2240 cm⁻¹. This peak is highly characteristic of the nitrile functional group.

Aromatic Ring (C=C and C=N): Multiple sharp bands would appear in the 1600-1450 cm⁻¹ region, corresponding to the C=C and C=N stretching vibrations within the quinoline aromatic system.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) would confirm the presence of C-H bonds on the aromatic quinoline ring.

Aliphatic C-H Stretch: Stretching vibrations for the methylene (-CH₂) group are expected just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.

C-Cl Stretch: The carbon-chlorine bond vibration typically appears in the fingerprint region, between 800-600 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretch | 2260 - 2240 | Medium, Sharp |

| Aromatic Ring | C=C, C=N Stretch | 1600 - 1450 | Medium to Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 2960 - 2850 | Medium to Weak |

| C-Cl | Stretch | 800 - 600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula: C₁₁H₇ClN₂), the molecular weight is 202.64 g/mol . scbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 202. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 204 with roughly one-third the intensity of the molecular ion peak is a definitive characteristic.

Common fragmentation pathways for this molecule could include:

Loss of a chlorine radical: [M - Cl]⁺ at m/z 167.

Loss of hydrogen cyanide: [M - HCN]⁺˙ from the acetonitrile group or the quinoline ring.

Formation of the quinoline cation: Cleavage of the acetonitrile group could lead to fragments corresponding to the chloroquinoline moiety.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺˙ | 202 | Corresponds to the ³⁵Cl isotope |

| [M+2]⁺˙ | 204 | Corresponds to the ³⁷Cl isotope (approx. 33% intensity of M⁺˙) |

| [M-Cl]⁺ | 167 | Loss of chlorine atom |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of structure by determining the precise arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While crystallographic data for this compound itself is not available in the reviewed literature, analysis of closely related derivatives demonstrates the power of this technique.

For example, the crystal structure of 2-[(2-Chloroquinolin-3-yl)(hydroxy)methyl]acrylonitrile has been reported. nih.gov This analysis confirmed the connectivity of the atoms and revealed detailed geometric parameters, such as the dihedral angle between the acrylonitrile (B1666552) and quinoline ring systems being 71.3(2)°. nih.gov It also identified intermolecular hydrogen bonds (O-H···N) that stabilize the crystal lattice. nih.gov Similarly, the structure of (S)-2-(2-Chloroquinolin-3-yl)-2-[(S)-α-methylbenzylamino]acetonitrile was determined, confirming the stereochemistry and revealing intermolecular C-H···N, N-H···N, and C-H···Cl interactions. researchgate.net

Table 4: Representative Crystallographic Data from a Related Compound (2-[(2-Chloroquinolin-3-yl)(hydroxy)methyl]acrylonitrile) nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 12.2879 (12) |

| b (Å) | 9.6422 (11) |

| c (Å) | 10.3642 (12) |

| V (ų) | 1228.0 (2) |

| Z | 4 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The 2-chloroquinoline (B121035) core of the molecule is the primary chromophore. The spectrum is expected to show absorptions characteristic of π → π* transitions within this extended aromatic system.

Based on studies of related quinoline derivatives, strong absorption bands are expected in the UV region, typically between 200 and 400 nm. rjptonline.org The exact position and intensity of the absorption maxima (λ_max) are influenced by the solvent and the specific substitution pattern on the quinoline ring. These electronic transitions are responsible for the compound's interaction with UV light.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction. For instance, in the synthesis of related compounds, TLC was used to confirm the consumption of the starting material, 2-chloroquinoline-3-carbaldehyde (B1585622). nih.gov The final product would show a distinct spot with a specific retention factor (R_f) value in a given solvent system.

Column Chromatography: This preparative technique is used for the purification of the crude product. In a reported synthesis of a derivative, the crude product was purified by column chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to afford the pure compound. nih.gov This method separates the desired product from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A validated HPLC method would involve injecting the sample onto a suitable column (e.g., C18) and eluting with a specific mobile phase. The purity is determined by the area percentage of the main peak in the resulting chromatogram.

Strategic Applications in Organic Synthesis and Chemical Sciences

Precursor in the Synthesis of Diverse Quinoline-Based Heterocyclic Libraries

The inherent reactivity of 2-(2-chloroquinolin-3-yl)acetonitrile makes it an invaluable starting material for the construction of a wide range of quinoline-based heterocyclic systems. The presence of both an electrophilic center (the carbon bearing the chlorine atom) and a nucleophilic center (the methylene (B1212753) group of the acetonitrile) allows for a variety of cyclization strategies.

One notable application is in the synthesis of pyrazolo[1,5-a]quinolines . These compounds can be prepared through multi-step reaction sequences that utilize the reactivity of the quinoline (B57606) core. For instance, derivatives of 1H-pyrazolo[3,4-b]quinoline can be synthesized from 2-chloroquinoline-3-carbonitrile, which itself can be derived from the corresponding aldehyde precursor of this compound. nih.gov The synthesis often involves the transformation of the nitrile group and subsequent cyclization reactions. nih.gov

Furthermore, this acetonitrile (B52724) derivative is a key precursor for thieno[2,3-b]quinolines . The synthesis can be achieved through cyclo-condensation reactions. For example, 2-chloroquinoline-3-carbaldehyde (B1585622), a direct precursor to the title compound, reacts with thioglycolic acid to form thieno[2,3-b]quinoline-2-carboxylic acids. researchgate.net This highlights a common synthetic strategy where the acetonitrile group can be generated from the aldehyde. researchgate.net The reaction of 3-alkynyl-2-(methylthio)quinolines, which can be conceptually linked to the functional groups present in this compound, can undergo regioselective iodocyclization to yield thieno[2,3-b]quinoline derivatives. rsc.org

The versatility of this compound extends to the synthesis of other fused heterocycles. For example, its precursor, 2-chloroquinoline-3-carbonitrile, reacts with different isocyanides to produce a variety of functionalized quinolines, including 1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives and imidazo[1,5-a]quinoline (B8571028) derivatives. researchgate.netfigshare.com These transformations underscore the compound's role as a versatile platform for generating molecular diversity.

Below is a table summarizing some of the heterocyclic libraries synthesized from this compound or its close derivatives.

| Heterocyclic System | Synthetic Approach | Key Reagents/Conditions |

| Pyrazolo[1,5-a]quinolines | Multi-step synthesis from 2-chloroquinoline-3-carbonitrile | Hydrazine (B178648) derivatives, cyclization conditions |

| Thieno[2,3-b]quinolines | Cyclo-condensation | Thioglycolic acid |

| 1H-Pyrrolo[3,4-b]quinolin-3(2H)-ones | Palladium-catalyzed reaction | Aliphatic and aromatic isocyanides |

| Imidazo[1,5-a]quinolines | Reaction with isocyanoacetate | Ethyl isocyanoacetate, Cs2CO3 |

Scaffold for Design of Compounds with Potential Bioactivity (without specifying efficacy)

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of compounds with a wide range of biological activities. mdpi.com this compound serves as an excellent starting point for the design and synthesis of novel quinoline-based compounds that can be explored for their potential bioactivity. The ability to functionalize both the 2-position (by substituting the chlorine) and the 3-position (through reactions of the acetonitrile group) allows for the systematic exploration of the chemical space around the quinoline core.

For example, the interaction of 2-chloroquinoline-3-carbaldehydes with various hetarylacetonitriles leads to the formation of condensation products that can undergo further intramolecular cyclization. osi.lv This creates complex heterocyclic systems that merge the quinoline scaffold with other potentially bioactive heterocyclic moieties. osi.lv

The synthesis of thiazolidinone-substituted quinolines is another area of interest. Multi-component reactions involving 2-chloro-3-formylquinolines, anilines, and 2-mercaptoacetic acid can furnish quinolinyl-thiazolidinones. nih.gov These types of molecular frameworks are often investigated in drug discovery programs.

The table below illustrates the types of potentially bioactive scaffolds that can be generated from this compound and its precursors.

| Scaffold Type | Synthetic Strategy | Key Building Blocks |

| Fused Quinoline-Imidazole Systems | Condensation and intramolecular cyclization | 2-Hetarylacetonitriles |

| Quinolinyl-Thiazolidinones | Multi-component reaction | Anilines, 2-mercaptoacetic acid |

| Pyrido[1,2-a]thieno[2,3-d]pyrimidin-6-ones | Multi-step synthesis | Varies based on specific pathway |

Building Block for Bridged and Fused Polycyclic Systems

Beyond the synthesis of simple fused heterocyclic systems, this compound and its derivatives are valuable building blocks for the construction of more complex bridged and fused polycyclic architectures. The strategic placement of reactive functional groups allows for intramolecular reactions that can lead to the formation of intricate three-dimensional structures.

The intramolecular Diels-Alder reaction is a powerful tool for the synthesis of bridged bicyclic systems. nih.gov While direct examples starting from this compound are not prevalent in the reviewed literature, the functional handles it possesses are amenable to transformations that could generate the necessary diene and dienophile components for such reactions.

More directly, the reaction of 2-chloroquinoline-3-carbaldehydes with hetarylacetonitriles under forcing conditions can lead to intramolecular nucleophilic substitution of the chlorine atom, resulting in the formation of cyclic ionic compounds. osi.lvdocumentsdelivered.com This demonstrates a clear pathway to fused polycyclic systems where the quinoline ring is incorporated into a larger, more rigid framework. For instance, the reaction with 1H-benzimidazol-2-ylacetonitriles can lead to the formation of benzimidazo[1,2-a]benzo[g]-1,8-naphthyridine-6-carbonitriles. osi.lv

The synthesis of tetracyclic lactone derivatives of thieno[2,3-b]quinoline has also been reported, showcasing the construction of complex polycyclic systems. mdpi.com These syntheses often involve advanced catalytic methods, such as Rh(III)-catalyzed C-H activation and cycloaddition. mdpi.com

Utility in the Development of New Synthetic Methodologies

The reactivity of this compound and its precursors has been leveraged in the development of new synthetic methodologies. The compound serves as a test substrate for novel reaction conditions and catalytic systems.

For instance, the development of efficient one-pot syntheses of 2-chloro-3-substituted quinolines has been an area of active research. researchgate.net These methods often aim to improve yields, reduce reaction times, and employ more environmentally friendly conditions. The synthesis of 2-chloroquinolines from 2-vinylanilines in a nitrile solvent is one such example of methodological advancement. researchgate.net

Furthermore, the use of microwave irradiation and novel catalysts in reactions involving 2-chloroquinoline-3-carbaldehyde, the precursor to the title compound, highlights the ongoing efforts to develop more efficient synthetic protocols. For example, the synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and their esters has been achieved under microwave irradiation using anhydrous potassium carbonate. semanticscholar.org

The development of a β-cyclodextrin-SO3H catalyzed one-pot, three-component synthesis of 2-(2-chloroquinolin-3-yl)-3-(phenyl)thiazolidin-4-ones under solvent-free conditions is another example of how this chemical scaffold is used to advance synthetic chemistry. rroij.com This methodology offers advantages such as high yields, mild reaction conditions, and catalyst reusability. rroij.com

The following table lists some of the synthetic methodologies developed or optimized using this compound or its direct precursors.

| Methodology | Description | Key Features |

| One-Pot Synthesis of 2-Chloro-3-Substituted Quinolines | Tetrabutylammonium chloride-triggered 6-endo cyclization of in situ generated o-alkynylisocyanobenzenes. | High efficiency. |

| Microwave-Assisted Synthesis | Synthesis of thieno[2,3-b]quinolines. | Reduced reaction times, improved yields. |

| Catalysis with β-cyclodextrin-SO3H | One-pot, three-component synthesis of quinolinyl-thiazolidinones. | Solvent-free, high yields, reusable catalyst. |

Future Perspectives and Emerging Research Avenues

Integration of Flow Chemistry and Microreactor Technology for Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in the synthesis of fine chemicals and pharmaceutical intermediates. tandfonline.com Microreactor technology, characterized by its high surface-area-to-volume ratio, offers enhanced heat and mass transfer, enabling safer and more efficient execution of hazardous or highly exothermic reactions. tandfonline.com

For the synthesis of 2-(2-Chloroquinolin-3-yl)acetonitrile, which may involve reactive intermediates or challenging reaction conditions, flow chemistry offers several potential advantages. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields, higher purity, and better reproducibility compared to batch methods. nih.gov Continuous processing minimizes the hold-up of hazardous reagents, thereby enhancing the safety profile of the synthesis. tandfonline.com Future research will likely focus on developing a continuous-flow process for the key synthetic steps, such as the Vilsmeier-Haack reaction to form the 2-chloroquinoline-3-carbaldehyde (B1585622) precursor, and the subsequent cyanation. rroij.comresearchgate.net This approach could facilitate easier scale-up and process automation, making the production of this compound more efficient and cost-effective. mdpi.com

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a primary driver for improving reaction efficiency. While classical methods for quinoline (B57606) synthesis exist, recent research has focused on transition-metal-catalyzed approaches that offer milder conditions and broader substrate scope. nih.govresearchgate.net

Palladium-catalyzed reactions, in particular, have proven to be powerful tools for constructing the quinoline scaffold and its derivatives. researchgate.netnih.gov Future investigations could explore various palladium-catalyzed cross-coupling and cyclization strategies to assemble the this compound framework. rsc.orgnih.govrsc.org For instance, palladium-catalyzed oxidative cyclization or cascade reactions could offer novel and atom-economical routes from simple starting materials. rsc.orgnih.gov

Beyond palladium, other transition metals like copper, cobalt, and ruthenium are emerging as effective catalysts for quinoline synthesis. mdpi.com Research into ligand development for these metals could fine-tune their reactivity and selectivity, potentially leading to catalysts that can operate under greener conditions or enable previously inaccessible transformations. The exploration of Lewis acids, such as indium(III) chloride, also presents a promising avenue for developing efficient and environmentally friendly catalytic systems for the key condensation reactions in the synthetic pathway. niscpr.res.in

Table 1: Comparison of Potential Catalytic Systems for Quinoline Synthesis

| Catalyst System | Reaction Type | Potential Advantages |

|---|---|---|

| Palladium (e.g., Pd(OAc)₂, PdCl₂) | Cross-coupling, Cyclization, C-H activation | High efficiency, broad substrate scope, well-established reactivity. researchgate.netrsc.orgnih.gov |

| Copper (e.g., Copper acetate) | Cyclization, Annulation | Lower cost than palladium, effective for specific transformations. mdpi.com |

| Cobalt (e.g., Ligand-free cobalt) | C-H bond activation, Cyclization | Abundant and inexpensive metal, enables novel C-H functionalization. mdpi.com |

| Iron (e.g., FeCl₃·6H₂O) | Condensation (Friedländer synthesis) | Inexpensive, non-toxic, environmentally benign. tandfonline.comtandfonline.com |

| Indium (e.g., InCl₃) | One-pot condensation | Non-toxic, recyclable, high selectivity and yields. niscpr.res.in |

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. nih.gov These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic routes. beilstein-journals.orgresearchgate.net

Development of Environmentally Benign Synthetic Protocols (Green Chemistry)

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com Traditional quinoline syntheses often rely on harsh conditions and toxic reagents. nih.gov Future research on this compound will undoubtedly prioritize the development of more sustainable protocols.

Key areas of focus include:

Green Solvents: Replacing conventional organic solvents with more environmentally friendly alternatives like water, ethanol (B145695), or ionic liquids. tandfonline.comias.ac.in

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption. researchgate.netnih.govresearchgate.net

Catalytic versus Stoichiometric Reagents: Employing recyclable and non-toxic catalysts, such as FeCl₃ or InCl₃, to replace stoichiometric reagents, thereby improving atom economy and reducing waste. niscpr.res.intandfonline.com

Solvent-Free Reactions: Conducting reactions under neat conditions, which eliminates solvent waste and can simplify product purification. researchgate.netacs.org

By integrating these approaches, the environmental footprint associated with the synthesis of this compound can be significantly reduced. nih.gov

Table 2: Green Chemistry Strategies for Quinoline Synthesis

| Green Chemistry Principle | Approach | Example/Application |

|---|---|---|

| Safer Solvents and Auxiliaries | Use of water or ionic liquids as reaction media. tandfonline.comias.ac.in | One-pot synthesis of quinolines in ethanol using a recyclable indium chloride catalyst. niscpr.res.in |

| Design for Energy Efficiency | Microwave-assisted or ultrasonic-assisted synthesis. researchgate.netnih.gov | Rapid (5-minute) synthesis of quinolines using microwave irradiation in acetic acid. nih.gov |

| Catalysis | Use of inexpensive, non-toxic, and recyclable catalysts like FeCl₃·6H₂O. tandfonline.com | Facile, one-pot synthesis of quinoline derivatives catalyzed by FeCl₃·6H₂O in water. tandfonline.com |

| Waste Prevention | One-pot, multicomponent reactions to reduce intermediate isolation steps. acs.orgmdpi.com | Synthesis of indeno[1,2-b]quinolines via an intramolecular Povarov reaction without an oxidant. acs.org |

Exploration of New Chemical Transformations and Rearrangements

The functional groups present in this compound—specifically the reactive 2-chloro substituent and the versatile acetonitrile (B52724) group—make it a valuable scaffold for exploring new chemical transformations. nih.govrsc.org The chlorine atom can be readily displaced by various nucleophiles, providing access to a wide array of 2-substituted quinoline derivatives. The nitrile group can undergo reduction to an amine, hydrolysis to a carboxylic acid, or participate in cycloaddition reactions. nih.gov

Future research is expected to leverage this reactivity to construct novel heterocyclic systems. For example, intramolecular cyclization reactions starting from derivatives of this compound could lead to fused polycyclic structures of potential medicinal interest. nih.gov Furthermore, the quinoline ring itself can participate in unique rearrangements. The exploration of reactions like the Beckmann rearrangement or homo-diaza-Cope rearrangement in systems derived from this starting material could yield novel molecular architectures. mdpi.com The discovery of new rearrangements within the quinoline series continues to be an active area of research, offering pathways to complex structures from simple precursors. rsc.orgrsc.org

Q & A

Q. What are the standard synthetic protocols for 2-(2-Chloroquinolin-3-yl)acetonitrile?

A widely used method involves reacting 2-chloroacetamide with salicylaldehyde in acetonitrile under basic conditions (K₂CO₃) at room temperature for 24 hours. The reaction progress is monitored via TLC, followed by filtration to remove the base and solvent evaporation under reduced pressure . Derivatives, such as 2-(2-chloroquinolin-3-yl)-2-((3-fluoro-4-methylbenzyl)amino)acetonitrile, are synthesized via nucleophilic substitution or condensation reactions with amines .

Q. How is this compound characterized spectroscopically?

Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., quinoline ring protons at δ 8.5–7.5 ppm and nitrile carbon at ~115 ppm) .

- FTIR : Confirms nitrile (C≡N) stretching at ~2200 cm⁻¹ and C-Cl vibrations at 750 cm⁻¹ .

- Single-crystal XRD : Resolves bond lengths (e.g., C-Cl = 1.72 Å) and angles using SHELXL refinement .

Q. What purification strategies are effective for this compound?

After synthesis, residual K₂CO₃ is removed via filtration. The product is isolated by evaporating acetonitrile under reduced pressure. For derivatives, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of derivatives?

Density Functional Theory (DFT) predicts regioselectivity in quinoline functionalization by analyzing transition states. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like SARS-CoV-2 proteases, guiding structural modifications for enhanced pharmacological activity .

Q. What strategies resolve contradictions in crystallographic data?

For disordered structures or twinning, use SHELXL’s TWIN and BASF commands during refinement. Cross-validate with NMR coupling constants (e.g., vicinal protons on the quinoline ring) to confirm stereochemistry .

Q. How does solvent choice impact reaction efficiency?

Acetonitrile’s high polarity stabilizes intermediates in nucleophilic substitutions. Comparative studies show lower yields in THF or DMF due to side reactions (e.g., nitrile hydrolysis). Polar aprotic solvents like acetonitrile improve reaction kinetics .

Methodological Notes

- Structural Validation : Always cross-reference XRD data with NMR/FTIR to confirm absence of polymorphic variations .

- Reaction Optimization : Screen bases (e.g., NaHCO₃ vs. K₂CO₃) and solvents (DMF vs. acetonitrile) to improve yield .

- Pharmacological Screening : Use in vitro assays (e.g., MIC for anti-tubercular activity) to validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.